Melting Point Differentiation of Propionylthiourea versus Acetylthiourea and Benzoylthiourea Enables Specific Identity Confirmation
N-(Aminothioxomethyl)propionamide exhibits a melting point of 420.2–421.0 K (approximately 147–148 °C), as determined from single-crystal diffraction experiments [1]. This is substantially lower than both acetylthiourea (165–169 °C) and benzoylthiourea (172–176 °C) . The 17–25 °C depression relative to the acetyl and benzoyl analogs provides a definitive identity check for incoming material and distinguishes the propionyl derivative from the most common, commercially available acylthiourea alternatives. The narrower observed melting range of the propionyl compound (≈ 0.8 °C) relative to typical commercial specifications for acetylthiourea (≈ 4 °C) also indicates higher crystallographic purity when the compound is properly recrystallized.
| Evidence Dimension | Melting point (capillary / thermal, °C) |
|---|---|
| Target Compound Data | 147–148 °C (420.2–421.0 K) |
| Comparator Or Baseline | Acetylthiourea: 165–169 °C; Benzoylthiourea: 172–176 °C |
| Quantified Difference | Lower by 17–25 °C versus acetylthiourea; lower by 24–29 °C versus benzoylthiourea |
| Conditions | Single-crystal diffraction (target); commercial specification ranges (comparators) |
Why This Matters
Melting point is the most routinely accessible identity and purity indicator; a 17–29 °C offset from close analogs eliminates ambiguity in release testing and prevents misidentification in the laboratory.
- [1] Yamin, B.M.; Othman, E.A. N-Propionylthiourea. Acta Crystallographica Section E, 2008, E64, o313. doi:10.1107/S160053680706031X. View Source
